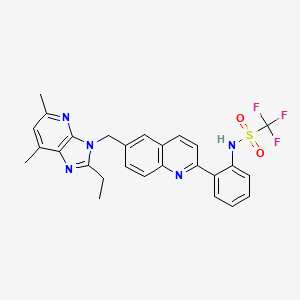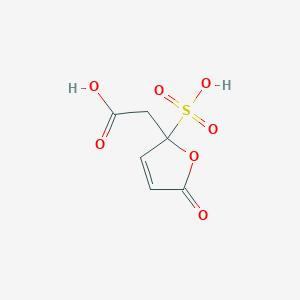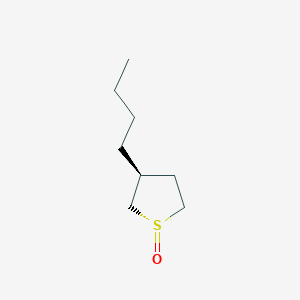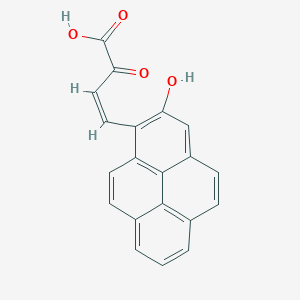
cis-4-(7-Hydroxtpyren-8-yl)-2-oxobut-3-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-4-(7-Hydroxtpyren-8-yl)-2-oxobut-3-enoate is a member of pyrenes.
Wissenschaftliche Forschungsanwendungen
Biotransformation in Bacteria
Research by Eaton and Nitterauer (1994) in the Journal of Bacteriology highlights the biotransformation capabilities of specific bacteria strains. These bacteria, including Pseudomonas putida, can transform benzothiophene into various compounds, including trans-4-[3-hydroxy-2-thienyl]-2-oxobut-3-enoate. This compound is formed by rearrangement of a related compound, cis-4-(3-keto-2,3-dihydrothienyl)-2-hydroxybuta-2,4-dieno ate, indicating a potential application in bioremediation or biocatalysis processes (Eaton & Nitterauer, 1994).
Synthesis Methods
A study by Iesce et al. (1995) in Synthesis details a one-pot procedure for synthesizing functionalized methyl cis-4-oxoalk-2-enoates. This method involves singlet oxygen oxygenation and reduction of hydroperoxides, resulting in compounds that are stereoselectively produced in good yields. Such methods are crucial for the efficient production of cis-4-(7-Hydroxtpyren-8-yl)-2-oxobut-3-enoate for various applications (Iesce et al., 1995).
Inhibitors of Kynurenine-3-Hydroxylase
Research on 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, including a study by Drysdale et al. (2000) in the Journal of Medicinal Chemistry, shows these compounds as potent inhibitors of the enzyme kynurenine-3-hydroxylase. Although this doesn't directly mention cis-4-(7-Hydroxtpyren-8-yl)-2-oxobut-3-enoate, the study of similar compounds can shed light on potential therapeutic applications (Drysdale et al., 2000).
Antimicrobial Activity
A 2020 study by Gein et al. in the Russian Journal of General Chemistry explores the synthesis and antimicrobial activity of methyl 4-aryl-4-oxobut-2-enoates. This research adds to the understanding of the antimicrobial properties of compounds structurally related to cis-4-(7-Hydroxtpyren-8-yl)-2-oxobut-3-enoate, indicating potential applications in developing new antimicrobial agents (Gein et al., 2020).
Organocatalysis
Geng et al. (2014) in The Journal of Organic Chemistry discuss the use of (E)-2-hydroxyaryl-2-oxobut-3-enoate derivatives in organocatalytic processes. They developed a method for synthesizing tricyclic chroman derivatives, showcasing the potential of these compounds in complex organic syntheses (Geng et al., 2014).
Oxidation Studies
Research by Gold and Skellon (1959) in the Journal of Chemical Technology & Biotechnology explores the oxidation of monethenoid fatty acids and esters, including cis-octadec-6-enoates. This study provides insights into the chemical behavior of cis-structured compounds during oxidative processes, which could be relevant for understanding the oxidation properties of cis-4-(7-Hydroxtpyren-8-yl)-2-oxobut-3-enoate (Gold & Skellon, 1959).
Eigenschaften
Produktname |
cis-4-(7-Hydroxtpyren-8-yl)-2-oxobut-3-enoate |
|---|---|
Molekularformel |
C20H12O4 |
Molekulargewicht |
316.3 g/mol |
IUPAC-Name |
(Z)-4-(2-hydroxypyren-1-yl)-2-oxobut-3-enoic acid |
InChI |
InChI=1S/C20H12O4/c21-16(20(23)24)9-8-14-15-7-6-12-3-1-2-11-4-5-13(10-17(14)22)19(15)18(11)12/h1-10,22H,(H,23,24)/b9-8- |
InChI-Schlüssel |
XDSTVDYTLSEQEM-HJWRWDBZSA-N |
Isomerische SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4/C=C\C(=O)C(=O)O)O)C=C2 |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4C=CC(=O)C(=O)O)O)C=C2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



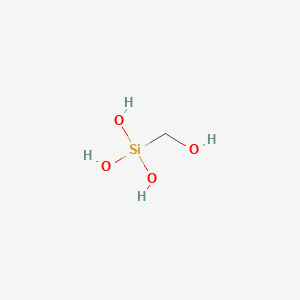

![4-[4-(4-Pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione](/img/structure/B1242439.png)
![(3Z)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide;hydrochloride](/img/structure/B1242440.png)
![(3S,4S)-4-[2-(4-benzyl-3-hydroxy-piperidin-1-yl)-ethanesulfonyl]-phenol](/img/structure/B1242442.png)
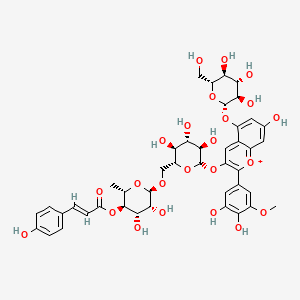
![(E)-3-[4-(dimethylamino)phenyl]-1-(4-imidazol-1-ylphenyl)prop-2-en-1-one](/img/structure/B1242444.png)
![5-Hydroxy-5-[8-(1-hydroxy-2-phenylethyl)dibenzofuran-2-yl]-1-pyrrolidin-1-ylpentan-1-one](/img/structure/B1242445.png)

![3-[[2-[3-(4-Carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]amino]propanoic acid](/img/structure/B1242448.png)
![Bis[5-(dibutylamino)pentan-2-yl] carbonate](/img/structure/B1242450.png)
